molecular formula C27H24ClN5O5S B11696100 4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate

Cat. No.: B11696100
M. Wt: 566.0 g/mol
InChI Key: FHVDQGDIYATOHH-WKULSOCRSA-N
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Description

4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is a complex organic compound that features a triazole ring, a chlorophenyl group, and a dimethoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorophenylhydrazine with phenyl isothiocyanate under reflux conditions to form the intermediate 4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form the acetylated triazole derivative.

    Hydrazonation: The acetylated triazole derivative undergoes hydrazonation with hydrazine hydrate to form the hydrazono intermediate.

    Coupling with Dimethoxyphenyl Acetate: Finally, the hydrazono intermediate is coupled with 2,6-dimethoxyphenyl acetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazono group, converting it to the corresponding hydrazine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a pharmacophore. The triazole ring and chlorophenyl group are known to exhibit biological activity, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activity due to the presence of the triazole ring and other functional groups.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also contains a chlorophenyl group and a heterocyclic ring, making it structurally similar.

    4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Another triazole derivative with similar functional groups.

Uniqueness

4-{(E)-[({[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the triazole ring and the dimethoxyphenyl acetate moiety distinguishes it from other similar compounds.

Properties

Molecular Formula

C27H24ClN5O5S

Molecular Weight

566.0 g/mol

IUPAC Name

[4-[(E)-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C27H24ClN5O5S/c1-17(34)38-25-22(36-2)13-18(14-23(25)37-3)15-29-30-24(35)16-39-27-32-31-26(19-9-11-20(28)12-10-19)33(27)21-7-5-4-6-8-21/h4-15H,16H2,1-3H3,(H,30,35)/b29-15+

InChI Key

FHVDQGDIYATOHH-WKULSOCRSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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